molecular formula C23H31N11O5 B1516684 Ac-His-His-Gly-His-NHMe CAS No. 283167-53-3

Ac-His-His-Gly-His-NHMe

Cat. No.: B1516684
CAS No.: 283167-53-3
M. Wt: 541.6 g/mol
InChI Key: TYRGPEYUEWGFBD-FHWLQOOXSA-N
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Description

Ac-His-His-Gly-His-NHMe: is a peptide-like compound composed of a sequence of amino acids: acetylhistidine, histidine, glycine, histidine , and N-methylamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-His-His-Gly-His-NHMe typically involves solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid (acetylhistidine) to a resin, followed by sequential addition of histidine, glycine, and another histidine residue

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to ensure precision and efficiency. The process is optimized to minimize impurities and maximize yield.

Chemical Reactions Analysis

Ac-His-His-Gly-His-NHMe: can undergo various chemical reactions, including:

  • Oxidation: : The histidine residues can be oxidized to form histamine derivatives.

  • Reduction: : The compound can be reduced to remove double bonds or other oxidized functional groups.

  • Substitution: : The amino groups in histidine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: : Reducing agents like sodium borohydride are often used.

  • Substitution: : Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed

  • Oxidation: : Histamine derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ac-His-His-Gly-His-NHMe: has several applications in scientific research:

  • Chemistry: : Used as a model compound to study peptide interactions and stability.

  • Biology: : Investigated for its role in biological systems, particularly in enzyme inhibition.

  • Medicine: : Potential therapeutic applications in drug design and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ac-His-His-Gly-His-NHMe exerts its effects involves binding to specific molecular targets and pathways. The histidine residues can interact with enzymes and receptors, influencing biological processes. The N-methylamide group enhances the compound's stability and binding affinity.

Comparison with Similar Compounds

Ac-His-His-Gly-His-NHMe: is unique due to its specific sequence of amino acids and the presence of the N-methylamide group. Similar compounds include other peptide-like molecules with variations in amino acid sequences and functional groups. These compounds may have different binding affinities and biological activities.

List of Similar Compounds

  • Ac-His-Gly-His-NHMe

  • His-His-Gly-His-NHMe

  • Ac-His-His-His-NHMe

  • His-His-His-Gly-NHMe

Properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGPEYUEWGFBD-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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